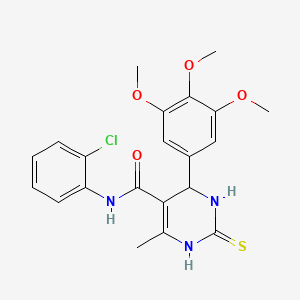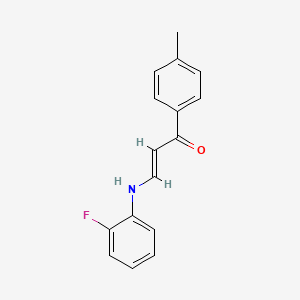![molecular formula C18H20ClN3O3S B4911945 N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4911945.png)
N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-chlorophenyl group and a 4-methylpiperazin-1-yl sulfonyl moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Acylation: of aniline to form benzamide.
Chlorination: to introduce the 2-chlorophenyl group.
Sulfonylation: to attach the 4-methylpiperazin-1-yl sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
科学的研究の応用
N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]phenylacetamide
Uniqueness
N-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-9-11-22(12-10-21)26(24,25)15-6-4-5-14(13-15)18(23)20-17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXQZOFHMNCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide](/img/structure/B4911871.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4911875.png)
![1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B4911880.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-methyl-3-furoyl)-2-piperidinecarboxamide](/img/structure/B4911885.png)
![1-[3-(4-chlorophenoxy)benzyl]pyrrolidine](/img/structure/B4911891.png)

![1-methyl-4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4911902.png)
![methyl 3-({[3-(dimethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4911909.png)
![17-(4-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4911916.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(2,3,6-trifluorobenzyl)methanamine](/img/structure/B4911950.png)
![1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one](/img/structure/B4911957.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4911980.png)
